CID 46782726
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Overview
Description
CID 46782726 is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its piperidine ring, which is substituted with a phenylethylamino group and a methoxycarbonyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 46782726 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethylamino Group: This step often involves nucleophilic substitution reactions where a phenylethylamine derivative is introduced.
Addition of the Methoxycarbonyl Group: This is typically done through esterification reactions using methoxycarbonylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
CID 46782726 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 46782726 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of CID 46782726 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl
- (3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Bromide
- (3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Sulfate
Uniqueness
The uniqueness of CID 46782726 lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
InChI |
InChI=1S/C19H30N2O3.Cl/c1-13(14-10-8-7-9-11-14)20-15-12-18(2,3)21(23)19(4,5)16(15)17(22)24-6;/h7-11,13,15-16,20,23H,12H2,1-6H3;/t13-,15+,16-;/m0./s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFDAMCUJOTGLC-KXUOJWSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C(C2C(=O)OC)(C)C)O)(C)C.[Cl] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H]2CC(N(C([C@@H]2C(=O)OC)(C)C)O)(C)C.[Cl] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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